molecular formula C10H14N2O2 B13519845 3-Ethoxy-4-methoxybenzimidamide

3-Ethoxy-4-methoxybenzimidamide

Cat. No.: B13519845
M. Wt: 194.23 g/mol
InChI Key: TWUFPOVGHLFGRW-UHFFFAOYSA-N
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Description

3-Ethoxy-4-methoxybenzimidamide is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups attached to a benzimidamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-methoxybenzimidamide typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with appropriate reagents to introduce the benzimidamide functionality. One common method involves the use of isovanillin (3-hydroxy-4-methoxybenzaldehyde) as a starting material, which is then ethylated using ethyl bromide in the presence of a base such as sodium hydroxide . The resulting 3-ethoxy-4-methoxybenzaldehyde is then converted to the benzimidamide through a series of steps involving nitration, reduction, and amidation reactions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-methoxybenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

3-Ethoxy-4-methoxybenzimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-methoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity. This dual functionality can provide distinct advantages in specific applications, such as increased solubility or enhanced binding affinity to target molecules.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-ethoxy-4-methoxybenzenecarboximidamide

InChI

InChI=1S/C10H14N2O2/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H3,11,12)

InChI Key

TWUFPOVGHLFGRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=N)N)OC

Origin of Product

United States

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